N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide
Overview
Description
N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide is an amino acid amide.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study presented the synthesis and pharmacological activity evaluation of Schiff’s bases and 2-azetidinones, indicating their potential as antidepressant and nootropic agents. The synthesis involved novel methods and showed that certain compounds exhibited significant antidepressant activity, highlighting the importance of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Asha B. Thomas et al., 2016).
Antimicrobial Activities
- Research on biologically active N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives revealed significant antimicrobial activities against various bacterial and fungal strains, suggesting the potential of these compounds in antimicrobial treatments (M. Babu et al., 2013).
Herbicidal Activities
- A paper on the design, synthesis, and structure–activity relationships of novel ALS inhibitors discussed the biophore models and synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, indicating their herbicidal activities and potential as leads for further development in agrochemical research (Tianrui Ren et al., 2000).
Asymmetric Synthesis and Electrophoretic Applications
- The asymmetric synthesis of chiral organosulfur compounds using N-sulfinyloxazolidinones showcased a new class of chiral sulfinyl transfer reagents, illustrating their application in synthesizing chiral sulfoxides, sulfinate esters, and sulfinamides with high yields and enantioselectivities (Davidr. Evans et al., 1992).
Nitrofuran Antibiotics Analysis
- A review on nitrofuran antibiotics discussed their application, prohibition, and residual analysis in environmental waters, providing insights into the detection and analysis of such compounds, which is crucial for ensuring food safety and environmental protection (M. Vass et al., 2018).
Properties
IUPAC Name |
N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O7S/c24-17(20-11-13-3-1-2-8-19-13)18(25)21-12-16-22(9-10-30-16)31(28,29)15-6-4-14(5-7-15)23(26)27/h1-8,16H,9-12H2,(H,20,24)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLPBKNLYPSHRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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